molecular formula C10H13Cl2NS B1356488 2-(2-Chlorophenyl) thiomorpholine hydrochloride CAS No. 1172888-52-6

2-(2-Chlorophenyl) thiomorpholine hydrochloride

Cat. No. B1356488
CAS RN: 1172888-52-6
M. Wt: 250.19 g/mol
InChI Key: URFYZGHXGVXXJE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl) thiomorpholine hydrochloride, also known as 2-CPM, is a chemical compound that belongs to the class of thiomorpholines. It is a white crystalline powder, soluble in water and ethanol. 2-CPM is widely used in scientific research and in the lab, as it has a wide range of applications and can be used to study various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiomorpholine, such as 2-(2-Chlorophenyl) thiomorpholine hydrochloride, have potential in antimicrobial applications. A study by Kardile and Kalyane (2010) developed thiomorpholine derivatives that showed promising antimicrobial activity. These compounds were synthesized through nucleophilic substitution reactions and tested for their effectiveness against microbes, demonstrating the potential of thiomorpholine derivatives in combating microbial resistance (D. Kardile & N. Kalyane, 2010).

Medicinal Chemistry

Thiomorpholine and its derivatives, including this compound, are significant in medicinal chemistry research. Walker and Rogier (2013) highlighted the role of thiomorpholine and thiomorpholine 1,1-dioxide as essential building blocks in medicinal chemistry. Their research developed novel bicyclic thiomorpholine building blocks that exhibited interesting biological profiles, underscoring the potential of these compounds in the development of new medicines (Daniel P. Walker & D. J. Rogier, 2013).

Synthesis and Structural Analysis

The synthesis and crystal structure of compounds related to this compound have been studied. Xiang (2001) synthesized and analyzed the crystal structure of a compound involving thiomorpholine, contributing to a deeper understanding of the chemical and structural properties of thiomorpholine derivatives (Wangchun Xiang, 2001).

Organometallic Chemistry

In the field of organometallic chemistry, the reaction of thiomorpholine with [Ru3(CO)12] was studied by Hanif et al. (1999), revealing insights into the ring-opening reactions of thiomorpholine. This research contributes to our understanding of how thiomorpholine derivatives react in organometallic contexts, potentially opening up new avenues for chemical synthesis (Khandakar M. Hanif et al., 1999).

properties

IUPAC Name

2-(2-chlorophenyl)thiomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS.ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFYZGHXGVXXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590003
Record name 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1172888-52-6
Record name 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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